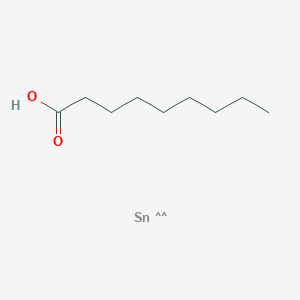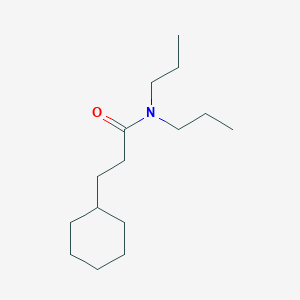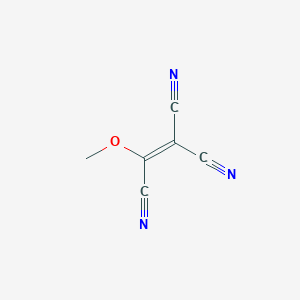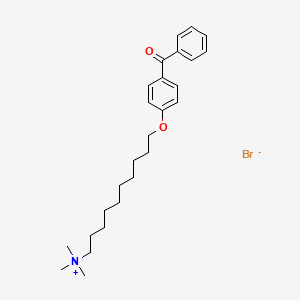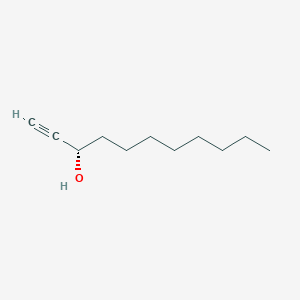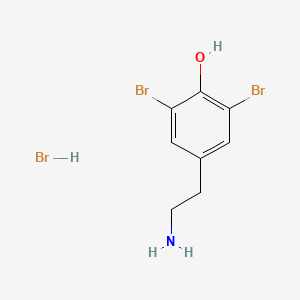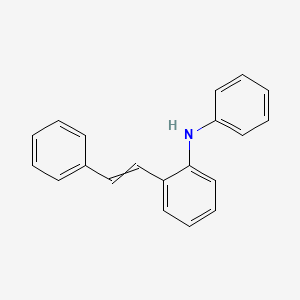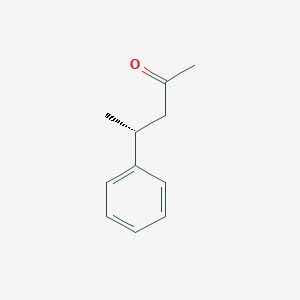![molecular formula C26H24O3 B14462881 1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) CAS No. 65740-05-8](/img/structure/B14462881.png)
1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) is an organic compound characterized by its unique structure, which includes three phenyl groups attached to a central ethane backbone
Métodos De Preparación
The synthesis of 1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of benzene derivatives with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens or nitro groups can be introduced into the phenyl rings using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction and metabolic processes, depending on the specific application and context.
Comparación Con Compuestos Similares
1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) can be compared with other similar compounds such as:
1,1,1-Trichloroethane: While structurally different, both compounds are used in industrial applications, though 1,1,1-trichloroethane is primarily a solvent.
Triphenylmethane: This compound shares the phenyl groups but differs in its central carbon structure, leading to different reactivity and applications.
The uniqueness of 1,1’,1’'-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one) lies in its specific arrangement of phenyl groups and the resulting chemical properties.
Propiedades
Número CAS |
65740-05-8 |
|---|---|
Fórmula molecular |
C26H24O3 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
1-[4-[1,1-bis(4-acetylphenyl)ethyl]phenyl]ethanone |
InChI |
InChI=1S/C26H24O3/c1-17(27)20-5-11-23(12-6-20)26(4,24-13-7-21(8-14-24)18(2)28)25-15-9-22(10-16-25)19(3)29/h5-16H,1-4H3 |
Clave InChI |
ANUDZVURQGOSNK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C(C)(C2=CC=C(C=C2)C(=O)C)C3=CC=C(C=C3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


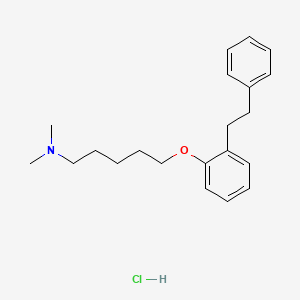
![1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride](/img/structure/B14462803.png)
